Cas no 1261826-36-1 (Ethyl 3-(2'-chloro-4'-iodophenyl)propionate)

Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-(2'-chloro-4'-iodophenyl)propionate
-
- インチ: 1S/C11H12ClIO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3
- InChIKey: GQWXIBHHAZHQMG-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=C(C=1)Cl)CCC(=O)OCC
計算された属性
- せいみつぶんしりょう: 337.95705 g/mol
- どういたいしつりょう: 337.95705 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 338.57
Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013032078-250mg |
Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |
1261826-36-1 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A013032078-500mg |
Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |
1261826-36-1 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
Alichem | A013032078-1g |
Ethyl 3-(2'-chloro-4'-iodophenyl)propionate |
1261826-36-1 | 97% | 1g |
1,490.00 USD | 2021-06-22 |
Ethyl 3-(2'-chloro-4'-iodophenyl)propionate 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
Ethyl 3-(2'-chloro-4'-iodophenyl)propionateに関する追加情報
Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate (CAS No. 1261826-36-1): A Comprehensive Overview
Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate (CAS No. 1261826-36-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of bioactive molecules and as a potential lead compound in drug discovery.
The molecular structure of Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate consists of an ethyl ester group, a propionic acid chain, and a substituted phenyl ring with a chlorine and an iodine atom. The presence of these functional groups imparts distinct chemical properties, making it a valuable building block in organic synthesis. The chlorine and iodine substituents on the phenyl ring enhance the compound's reactivity and provide opportunities for further functionalization through various chemical reactions.
Recent studies have highlighted the potential of Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound can serve as a key intermediate in the synthesis of anti-cancer drugs. The iodine substituent, in particular, facilitates radiolabeling, which is crucial for imaging and therapeutic applications in oncology.
In addition to its role in drug discovery, Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate has been explored for its potential as a ligand in metal-catalyzed reactions. The compound's ability to form stable complexes with transition metals has been leveraged to develop efficient catalysts for cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. This application has significant implications for both academic research and industrial processes.
The synthesis of Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate typically involves several steps, including the formation of the propionic acid derivative and subsequent esterification with ethanol. The introduction of the chlorine and iodine substituents can be achieved through electrophilic aromatic substitution reactions or direct halogenation methods. Recent advancements in green chemistry have led to more environmentally friendly synthetic routes, reducing the use of hazardous reagents and minimizing waste generation.
The physical and chemical properties of Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate have been extensively studied to understand its behavior under different conditions. It is known to be a colorless liquid with a characteristic odor and is soluble in common organic solvents such as ethanol and dichloromethane. Its melting point and boiling point have been determined through standard analytical techniques, providing valuable data for its handling and storage.
In terms of safety, while Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate is not classified as a hazardous material, it is important to handle it with care due to its reactivity with certain chemicals and its potential for skin and eye irritation. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety.
The market demand for Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate is driven by its diverse applications in pharmaceuticals, fine chemicals, and materials science. As research continues to uncover new uses for this compound, its importance in these industries is expected to grow. Leading chemical suppliers offer high-purity grades of this compound to meet the stringent requirements of academic and industrial laboratories.
In conclusion, Ethyl 3-(2'-Chloro-4'-Iodophenyl)propionate (CAS No. 1261826-36-1) is a multifaceted organic compound with significant potential in various scientific and industrial applications. Its unique structural features make it an invaluable tool for researchers and chemists working on innovative solutions in medicinal chemistry, catalysis, and materials science. As ongoing research continues to expand our understanding of this compound's properties and applications, it is poised to play an increasingly important role in advancing these fields.
1261826-36-1 (Ethyl 3-(2'-chloro-4'-iodophenyl)propionate) 関連製品
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 129704-51-4(Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride)
- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)
- 89677-75-8(Benzamide, 2-iodo-4-nitro-)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 2060005-14-1(7-(butane-1-sulfonyl)-7-azabicyclo4.1.0heptane)
- 1805708-82-0(2-(3-Chloropropyl)-4-methylbenzaldehyde)
- 1513293-97-4(3-Hydroxy-2-nitrophenylhydrazine)




